molecular formula C10H14N5Na2O14P3 B022702 Guanosine 5'-triphosphate disodium salt CAS No. 56001-37-7

Guanosine 5'-triphosphate disodium salt

Cat. No. B022702
CAS RN: 56001-37-7
M. Wt: 567.14 g/mol
InChI Key: FIZIYLKEXVIRHJ-LGVAUZIVSA-L
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Description

Synthesis Analysis

GTP synthesis involves a high-yielding two-step procedure, including the Suzuki-Miyaura coupling in aqueous solution, highlighting an efficient approach to arylated guanosine phosphates. This method underscores the potential for facile synthesis of GTP derivatives (Collier & Wagner, 2006).

Molecular Structure Analysis

The structural analysis of GTP and its derivatives often involves advanced spectroscopy and crystallography techniques. These studies have elucidated the complex structures formed by GTP and its interactions, revealing insights into its functional mechanisms within biological systems.

Chemical Reactions and Properties

GTP plays a pivotal role in the initiation of peptide synthesis, serving as a necessary cofactor in forming the first peptide bond in protein synthesis. This function is crucial for the fidelity and regulation of protein synthesis within the cell (Ohta, Sarkar, & Thach, 1967).

Physical Properties Analysis

The physical properties of GTP, including its behavior in solution and its interaction with other biological molecules, are essential for understanding its role in cellular processes. Studies have shown that GTP can form complex structures, such as quadruple helices, under specific conditions, which may have implications for its biological functions (Lipanov, Quintana, & Dickerson, 1990).

Scientific Research Applications

  • Crystal Structure and Dehydration Transitions : Disodium guanosine 5'-monophosphate tetrahydrate exhibits a unique crystal structure with temperature-controlled transitions to an anhydride, involving intermediate phases (Tsubonoya et al., 2018).

  • Opiate Receptor Binding : Buprenorphine's binding to opiate receptors in the rat brain is regulated by GTP and manganese chloride. This suggests a role for GTP in modulating receptor activity (Villiger, 1984).

  • Helical Nature of GMP : A study found that 5'-GMP forms a clear helical structure, providing evidence for a model of hydrogen-bonded guanine tetrads (Lipanov et al., 1990).

  • X-Ray Study of GMP : Guanosine-5′-phosphate crystallizes in bundles of hair-like crystals, showing a helical structure similar to poly(rG) and fiber-like X-ray diffraction patterns (Zimmerman, 1976).

  • Effects on Myometrium Contractions : GTP enhances contractions in late gestation rat myometrium, indicating a role in regulating contractions during delivery (Izumi et al., 1996).

  • Purification Method for GTP : A method for obtaining pure tetrasodium guanosine 5′-triphosphate from the morpholide of guanosine 5′-monophosphate was developed, with a yield of 61-65% (Lomakina & Grineva, 1965).

  • Regulation of Serotonin Receptors : GTP and diphosphate differentially affect the binding of serotonin and its receptors, indicating a regulatory role in neurotransmission (Peroutka et al., 1979).

  • Role in Endocytosis : GTP-binding proteins may influence the transport of molecules along the endocytic pathway in both yeast and mammalian cells (Mayorga et al., 1989).

  • Electrooxidation Studies : The electrooxidation of GTP at a pyrolytic graphite electrode in phosphate-containing electrolytes has been investigated, showing a well-defined peak that depends on various factors (Goyal & Tyagi, 2005).

  • Phase Transformation in Antisolvent Crystallization : Noncommon ions significantly impact the phase transformation of GMP disodium salt during antisolvent crystallization, leading to more stable amorphous complex salts (Nguyen et al., 2015).

Safety And Hazards

Contact with skin and eyes should be avoided. Inhalation or ingestion may be harmful. If swallowed, immediate medical assistance should be sought . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place .

Future Directions

While the specific future directions for Guanosine 5’-triphosphate disodium salt are not explicitly mentioned in the available resources, it continues to be a subject of research due to its role in various cellular processes .

properties

IUPAC Name

disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphono phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N5O14P3.2Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZIYLKEXVIRHJ-LGVAUZIVSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O)N=C(NC2=O)N.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O)N=C(NC2=O)N.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N5Na2O14P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Guanosine 5'-triphosphate disodium salt

CAS RN

56001-37-7
Record name Guanosine 5'-(disodium dihydrogen triphosphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.473
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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